(R)-3-(2-Methylsulfanyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
The compound "(R)-3-(2-Methylsulfanyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester" is a chiral pyrrolidine derivative featuring a tert-butyl ester-protected carboxylic acid group and a pyrimidinylamino substituent modified with a methylsulfanyl (SMe) moiety.
Properties
IUPAC Name |
tert-butyl (3R)-3-[(2-methylsulfanylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-14(2,3)20-13(19)18-8-6-10(9-18)16-11-5-7-15-12(17-11)21-4/h5,7,10H,6,8-9H2,1-4H3,(H,15,16,17)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVXMOMRJUMBQL-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=NC(=NC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=NC(=NC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-3-(2-Methylsulfanyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, including pharmacological properties and mechanisms of action, based on diverse sources.
- Molecular Formula : C14H22N4O2S
- Molar Mass : 310.41508 g/mol
- CAS Number : 1314355-46-8
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its effects on different biological targets, particularly in cancer therapy and enzyme inhibition.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
In a study assessing various compounds' efficacy against human cancer cell lines, this compound demonstrated inhibitory activity comparable to established chemotherapeutics like doxorubicin and 5-Fluorouracil, with IC50 values indicating potent antiproliferative effects.
The mechanism through which this compound exerts its anticancer effects involves the inhibition of specific cellular pathways critical for cancer cell survival and proliferation. Molecular docking studies suggest that it interacts with key proteins involved in cell cycle regulation and apoptosis.
Enzyme Inhibition Studies
In addition to its anticancer properties, this compound has been evaluated for its inhibitory effects on various enzymes:
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Competitive Inhibition | 7.49 ± 0.16 | |
| CDK9 | Inhibitor | 0.57 ± 0.02 |
These studies highlight the compound's potential as a dual-action agent capable of targeting both cancer cells and specific enzyme pathways involved in neurodegenerative diseases.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : The compound was tested on MCF-7 breast cancer cells, showing significant growth inhibition with an IC50 value of 5.85 µM, indicating its potential as a therapeutic agent against breast cancer.
- A549 Lung Cancer Model : In A549 lung cancer cells, the compound exhibited an IC50 value of 4.53 µM, suggesting strong antiproliferative activity and warranting further investigation into its use as a lung cancer treatment.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrolidine and Pyridine Derivatives
Key Observations:
Core Structure Differences: The target compound and Evidence [1], [3] share a pyrrolidine core, whereas Evidence [4] features a pyridine ring. Pyrimidine in the target (vs.
Functional Group Impact :
- SMe vs. Sulfonyloxy/Sulfonamide : The methylsulfanyl group in the target compound is less polar than the sulfonyloxy (Evidence [1]) or sulfonamide (Evidence [3]) groups, suggesting higher lipophilicity and altered pharmacokinetics .
- tert-Butyl Ester : Common to all compounds, this group enhances stability during synthesis but requires acidic/basic conditions for deprotection .
Synthetic Methods :
- Evidence [1] and [3] utilize nucleophilic substitution (e.g., tosylation, sulfonamide formation) with pyridine or dichloromethane as solvents. The target compound likely employs similar amine-pyrimidine coupling strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
